ethyl 2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate
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Overview
Description
ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE is a synthetic organic compound that belongs to the xanthene family. Xanthenes are oxygen-containing heterocycles known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a xanthene core linked to an ethyl benzoate moiety through an amide bond, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE typically involves the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized via the classical Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Amidation Reaction: The xanthene core is then reacted with ethyl 2-aminobenzoate under appropriate conditions to form the amide bond.
Industrial Production Methods
Industrial production of ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction and improve yields.
Catalysis: Employing catalysts such as ytterbium, palladium, or copper to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under suitable conditions.
Major Products
Scientific Research Applications
ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE can be compared with other xanthene derivatives:
Xanthone: A simpler structure with similar biological activities.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Rhodamine: Another xanthene-based dye with applications in fluorescence microscopy.
Conclusion
ETHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and industrial applications.
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-(9H-xanthene-9-carbonylamino)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-2-27-23(26)15-9-3-6-12-18(15)24-22(25)21-16-10-4-7-13-19(16)28-20-14-8-5-11-17(20)21/h3-14,21H,2H2,1H3,(H,24,25) |
InChI Key |
JAFJJJMWIZTFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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